molecular formula C15H8F3N3O3 B2481301 N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide CAS No. 1797552-74-9

N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide

Cat. No.: B2481301
CAS No.: 1797552-74-9
M. Wt: 335.242
InChI Key: WDCBLVPAKWUQAI-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide is a complex organic compound characterized by the presence of cyano, difluorophenyl, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient catalytic systems is crucial in achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials or as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and nitrobenzamides, such as:

  • N-(2,4-difluorophenyl)-4-fluoro-2-nitrobenzamide
  • N-(cyano(2,4-difluorophenyl)methyl)-2-nitrobenzamide

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both cyano and nitro groups, along with multiple fluorine atoms, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O3/c16-8-1-3-10(12(18)5-8)13(7-19)20-15(22)11-4-2-9(17)6-14(11)21(23)24/h1-6,13H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCBLVPAKWUQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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